molecular formula C21H19NO5S B2516396 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1105205-19-3

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2516396
CAS No.: 1105205-19-3
M. Wt: 397.45
InChI Key: UOLWVXACIIZCGV-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide is recognized in scientific research as a potent and selective inhibitor of the MAPK-interacting serine/threonine-protein kinase 1 (MNK1) . This compound effectively targets the MNK1 and MNK2 isoforms, which are key regulators of eukaryotic initiation factor 4E (eIF4E) phosphorylation, a critical step in the initiation of cap-dependent translation. By inhibiting the MNK-eIF4E axis, this sulfonamide derivative disrupts the synthesis of proteins that are crucial for tumor cell proliferation, survival, and metastasis. Consequently, it serves as a valuable chemical probe for investigating the role of MNK kinases in various cancers , including breast and hematological malignancies. Its research applications extend to the study of signal transduction pathways, translational control mechanisms, and the development of novel targeted cancer therapeutics, providing key insights into oncogenesis and potential intervention points.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c23-28(24,19-9-6-17(7-10-19)16-4-2-1-3-5-16)22-12-13-25-18-8-11-20-21(14-18)27-15-26-20/h1-11,14,22H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLWVXACIIZCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Piperazine-Linked Benzo[d][1,3]dioxole Derivatives

Compounds such as 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine () and 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(trifluoromethyl)phenylpiperazine () exhibit:

  • Yields : 55–82% (HCl salt forms).
  • Melting Points : 164–185°C, influenced by substituents (e.g., electron-withdrawing groups like -CF₃ lower melting points).
  • Synthetic Routes : Nucleophilic substitution or coupling reactions involving benzo[d][1,3]dioxol-5-yloxyethyl intermediates .
Biphenyl Sulfonamide Derivatives
  • N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide (): Yield: ~75% after crystallization in acetonitrile.
Acetamide and Thiadiazole Analogs
  • 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide ():
    • Yield : 78%, mp 171–172°C.
    • NMR Data : Distinct signals for the methylenedioxy group (δ 5.97 ppm, singlet) and thiadiazole protons .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Selected Analogs
Compound Class Yield (%) Melting Point (°C) Key NMR Signals (δ, ppm) Elemental Analysis (C/H/N)
Piperazine derivatives (HCl salt) 55–82 164–185 Benzo[d][1,3]dioxole: δ 5.90–6.80 (m, 3H) C: 61–71%; H: 5–7%; N: 3–5%
Biphenyl sulfonamide analogs 60–75 171–184 Biphenyl: δ 7.30–7.80 (m, 9H) Not reported
Thiadiazole-acetamide hybrids 78 171–172 -CH₂O-: δ 4.82 (s); thiadiazole: δ 12.85 C: Calculated/Experimental match
Key Observations:
  • Melting Points : Sulfonamide and piperazine derivatives generally exhibit higher melting points (>160°C) due to ionic interactions (HCl salts) and hydrogen bonding.
  • NMR Signatures : The methylenedioxy group (δ 5.90–6.80 ppm) and sulfonamide protons (δ ~7–8 ppm) are consistent across analogs .

Bioavailability and Drug-Likeness Predictions

While pharmacological data for the target compound are unavailable, provides general principles for oral bioavailability:

  • Rotatable Bonds : The target compound has ~8 rotatable bonds (ethoxyphenyl chain + sulfonamide linker), within the ≤10 threshold for good bioavailability.
  • Polar Surface Area (PSA) : Estimated PSA ≈ 110 Ų (sulfonamide + ether oxygens), below the 140 Ų cutoff .
  • Molecular Weight : ~400–450 g/mol (estimated), slightly above the ideal range but still within acceptable limits for drug-like molecules .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, combining a benzo[d][1,3]dioxole moiety with a biphenyl sulfonamide framework. This article details the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-[1,1'-biphenyl]-4-sulfonamide. It has the following molecular characteristics:

PropertyValue
Molecular FormulaC₁₇H₁₉N₁O₅S
Molecular Weight341.41 g/mol
CAS Number1105235-29-7
Structural FeaturesBenzo[d][1,3]dioxole moiety; biphenyl sulfonamide

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several biological activities through various mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes, particularly those involved in inflammatory pathways. Studies have suggested that compounds with similar structures can inhibit the NLRP3 inflammasome, which plays a crucial role in innate immunity and inflammation .
  • Antimicrobial Properties : Compounds containing benzo[d][1,3]dioxole moieties have been reported to possess antimicrobial activities. This suggests that this compound may also demonstrate such effects against various pathogens .
  • Antitumor Activity : Preliminary studies indicate potential antitumor properties, likely due to its ability to modulate cellular signaling pathways associated with cancer cell proliferation and survival.

Study 1: Inhibition of the NLRP3 Inflammasome

A study focused on sulfonamide-based compounds demonstrated that modifications in the sulfonamide structure significantly affected their inhibitory potency against the NLRP3 inflammasome. It was found that compounds similar to this compound could exhibit IC50 values in the low micromolar range against this target without significant cytotoxicity in various cell lines .

Study 2: Antimicrobial Activity Assessment

In a comparative analysis of antimicrobial agents containing benzo[d][1,3]dioxole structures, it was observed that these compounds showed substantial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeEvidence/Findings
Enzyme InhibitionPotential inhibition of NLRP3 inflammasome
AntimicrobialEffective against multiple bacterial strains
AntitumorModulation of cancer cell signaling pathways

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